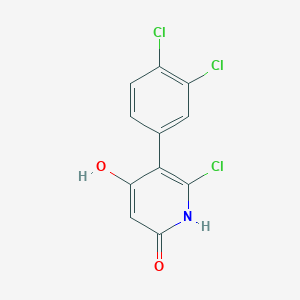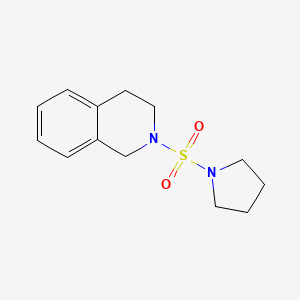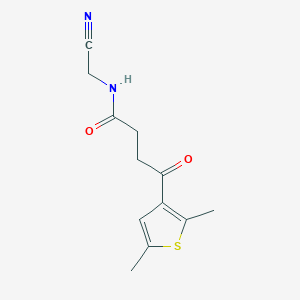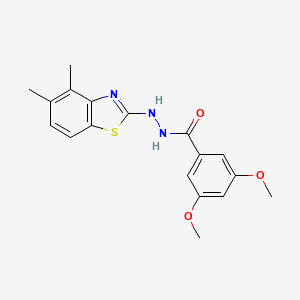![molecular formula C23H16ClNO5S B2694792 (4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114886-49-5](/img/structure/B2694792.png)
(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a 4-chlorophenyl group, a 2,3-dihydro-1,4-benzodioxin-6-yl group, and a 1,1-dioxido-4H-1,4-benzothiazin-2-yl group. These groups are common in various organic compounds and can contribute to the compound’s overall properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in its structure. For example, the benzodioxin group might undergo electrophilic aromatic substitution, while the benzothiazin group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through various experimental techniques .科学的研究の応用
Synthesis and Reactivity
The compound falls into categories of chemicals that are synthesized and studied for their unique reactivity towards various nucleophiles. For instance, Pouzet et al. (1998) described the synthesis of similar benzothiazine derivatives and explored their reactivity towards sulfur- and oxygen-containing nucleophiles under different conditions, which provides an easy two-step functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Crystal Structure Analysis
Research on structurally related compounds often focuses on determining the precise molecular and crystal structures to understand their physical and chemical properties better. For example, Takahashi (2011) redetermined the structure of a chlorophenyl methanone compound, revealing significant details about its molecular geometry and potential for disorder in the ethyl group (Takahashi, 2011).
Molecular Docking and Biological Activity
Some studies utilize molecular docking to predict the interaction between synthesized compounds and biological molecules. Guhathakurta et al. (2017) conducted a study on a novel Schiff base ligand and its copper(II) dimer, which included molecular docking to understand its potential to bind to DNA. This approach helps in predicting the biological activity and potential therapeutic applications of new compounds (Guhathakurta, Basu, Purohit, Bandyopadhyay, Kumar, Chowdhury, & Naskar, 2017).
Environmental Implications
Karthik et al. (2021) synthesized and characterized a compound related to environmental science research, focusing on its thermal properties and potential environmental impact (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021). Such studies are essential for understanding how these compounds behave in natural settings and their stability under various environmental conditions.
作用機序
Target of Action
Similar compounds have been reported to inhibit cholinesterase enzymes , which play a crucial role in nerve signal transmission.
Mode of Action
It’s suggested that similar compounds interact with their targets, such as cholinesterase enzymes, leading to their inhibition .
Biochemical Pathways
The inhibition of cholinesterase enzymes can affect the cholinergic pathway, impacting nerve signal transmission .
Pharmacokinetics
Similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Similar compounds have shown antibacterial activity, inhibiting bacterial biofilm growth .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-chlorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO5S/c24-16-7-5-15(6-8-16)23(26)22-14-25(18-3-1-2-4-21(18)31(22,27)28)17-9-10-19-20(13-17)30-12-11-29-19/h1-10,13-14H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAGHPAWFCMAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=C(S(=O)(=O)C4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2694713.png)

![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)
![1-(benzo[d]oxazol-2-yl)-N-(4,5-dihydrothiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2694716.png)

![3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2694722.png)

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2694728.png)
![8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2694729.png)

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)